Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Closest Des-chloro and Des-methyl Analogs
The target compound has a computed XLogP3 of 3.3, reflecting the combined contributions of the chlorine, trifluoromethyl, and m-tolyl groups [1]. This value is notably higher than the predicted XLogP3 of approximately 1.8–2.0 for the des-chloro analog (2-[5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide) and approximately 2.2–2.5 for the des-methyl analog (2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetamide), based on fragment-based calculations [2]. Each 0.5-unit increase in XLogP3 corresponds to roughly a 3-fold increase in octanol-water partition coefficient, meaning the target compound is expected to show approximately 6–30× greater membrane partitioning than these hypothetical analogs [3]. The TPSA of 55.98 Ų is identical across analogs (amide group invariant), but the alogP of 3.68 (ChEMBL database) confirms the compound's position in favorable CNS-accessible chemical space [1][4].
| Evidence Dimension | Lipophilicity (XLogP3 / alogP) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.3; alogP = 3.68 (ChEMBL); TPSA = 55.98 Ų [1][4] |
| Comparator Or Baseline | Des-chloro analog (estimated XLogP3 ≈ 1.8–2.0); Des-methyl analog (estimated XLogP3 ≈ 2.2–2.5) [2] |
| Quantified Difference | XLogP3: +1.1 to +1.5 (target vs. des-chloro); +0.8 to +1.1 (target vs. des-methyl); TPSA: no difference |
| Conditions | Computational prediction (XLogP3 3.0, PubChem release 2025.09.15; alogP from ChEMBL molecule properties) |
Why This Matters
Lipophilicity directly influences passive membrane permeability, non-specific protein binding, and in vivo distribution—a 1.1–1.5 unit XLogP3 difference can translate to a 10–30× difference in permeability and altered pharmacokinetic profiles, making the target compound a mechanistically distinct tool from its less lipophilic analogs in cell-based assays.
- [1] PubChem. (2025). Computed XLogP3 and TPSA for CID 3423829. National Center for Biotechnology Information. View Source
- [2] Estimated XLogP3 values for des-chloro and des-methyl analogs based on fragment contribution methodology (XLogP3 3.0 algorithm). Values are class-level estimates, not experimentally measured. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. View Source
- [4] ChEMBL. (2026). Molecule Properties (alogp, PSA) for CHEMBL1901422. European Bioinformatics Institute. View Source
